Pheleuin

Description

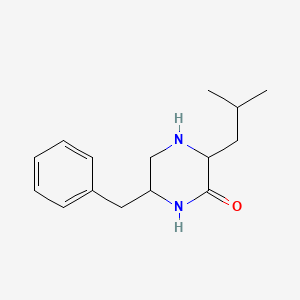

Structure

3D Structure

Properties

IUPAC Name |

6-benzyl-3-(2-methylpropyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-11(2)8-14-15(18)17-13(10-16-14)9-12-6-4-3-5-7-12/h3-7,11,13-14,16H,8-10H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTRTTXROEUKCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis of Pheleuin

Elucidation of Biosynthetic Precursors and Pathways of Pheleuin

The biosynthesis of this compound, a 3,6-disubstituted pyrazinone (specifically, 6-benzyl-3-isobutylpyrazin-2(1H)-one), is proposed to originate from a dipeptide aldehyde. nih.govunc.eduacs.orgfrontiersin.org Based on the structure of this compound, the two amino acid residues incorporated into the dipeptide precursor are likely phenylalanine (contributing the benzyl (B1604629) group) and either leucine (B10760876) or isoleucine (contributing the isobutyl group). The precise dipeptide precursor would therefore be phenylalanyl-leucinal, leucyl-phenylalaninal, phenylalanyl-isoleucinal, or isoleucyl-phenylalaninal.

The general pathway for pyrazinone formation from a dipeptide aldehyde involves several key steps:

Dipeptide Formation: Two amino acids are condensed to form a dipeptide.

Aldehyde Release: The C-terminus of the dipeptide is reduced to an aldehyde.

Cyclization: The linear dipeptide aldehyde undergoes spontaneous intramolecular cyclization via nucleophilic attack of the α-amine nitrogen on the aldehyde carbonyl, forming a six-membered dihydropyrazinone ring (cyclic imine). nih.govacs.org

Oxidation: The dihydropyrazinone is oxidized, typically spontaneously in the presence of oxygen, to yield the fully aromatic pyrazinone ring system. nih.govacs.org

This pathway is consistent with the structure of this compound, where the pyrazinone core is substituted at the 3 and 6 positions, corresponding to the side chains of the two constituent amino acids in the dipeptide precursor.

Enzymatic Mechanisms in this compound Biogenesis

The enzymatic machinery responsible for the initial steps of this compound biosynthesis centers around nonribosomal peptide synthetases (NRPS).

Role of Nonribosomal Peptide Synthetases (NRPS) in this compound Production

Nonribosomal peptide synthetases are large, modular enzymes that synthesize peptides independently of the ribosome. mdpi.comnih.govyoutube.comelifesciences.orgsi.edu They are widely distributed in bacteria and fungi and are responsible for producing a diverse array of bioactive natural products, including many cyclic peptides and those that undergo further modifications like the formation of pyrazinones. mdpi.comrsc.orgnih.gov

In the context of pyrazinone biosynthesis from dipeptide aldehydes, a common NRPS architecture involves at least two modules to incorporate two amino acids. unc.edu These modules typically contain core domains:

Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl adenylate. nih.govyoutube.comelifesciences.org

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently attaches the activated amino acid via a thioester linkage to a phosphopantetheine cofactor. nih.govyoutube.comelifesciences.org

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid tethered to its own T domain and the growing peptide chain on the upstream module's T domain. nih.govyoutube.comelifesciences.org

For the production of a dipeptide aldehyde, a terminal domain is required to release the peptide chain from the NRPS assembly line in an aldehyde form. nih.govunc.eduacs.org

Identification and Characterization of Key Biosynthetic Enzymes of this compound

While specific enzymes named for this compound biosynthesis are not detailed in the available information, the general mechanism for pyrazinone formation from dipeptide aldehydes points to a dimodular NRPS. unc.edu This NRPS would contain the necessary domains to select, activate, and condense the two amino acid precursors (likely phenylalanine and leucine/isoleucine). A crucial feature of the NRPS involved in this pathway is the presence of a C-terminal Reductase (R) domain . nih.govunc.eduacs.org

The R domain is responsible for the reductive release of the completed dipeptide from the terminal T domain, yielding the dipeptide aldehyde. nih.govunc.eduacs.org Following the enzymatic steps catalyzed by the NRPS, the dipeptide aldehyde spontaneously cyclizes to a dihydropyrazinone, which then undergoes non-enzymatic oxidation to form this compound. nih.govacs.org Therefore, the key enzymatic components are the specific NRPS incorporating the required amino acids and possessing a terminal R domain.

Microbial Origins and Environmental Factors Influencing this compound Biosynthesis

Pyrazinone compounds, including those derived from dipeptide aldehydes, are known to be produced by various microorganisms. acs.orgacs.orgmdpi.comrsc.orgnih.govcapes.gov.br

Contribution of Gut Microbiota to this compound Production

Recent research indicates that the human gut microbiota harbors gene clusters encoding nonribosomal peptide synthetases that produce pyrazinones and dihydropyrazinones from dipeptide aldehydes. nih.gov These gut NRPS clusters are actively transcribed under conditions of host colonization, suggesting that gut bacteria are producers of these compounds within the host environment. nih.gov this compound has been identified in the context of gut microbial metabolites. bbc.co.uk While specific bacterial species responsible for this compound production are not explicitly named, the presence of relevant NRPS gene clusters in diverse gut bacteria highlights the potential for the gut microbiota to contribute to the pool of this compound. nih.gov

Regulation of this compound Biosynthesis in Microbial Systems

The regulation of secondary metabolite biosynthesis in microorganisms, including pyrazinones, is complex and can be influenced by various environmental factors. While specific regulatory mechanisms for this compound biosynthesis have not been detailed, general factors known to affect microbial biosynthetic pathways include nutrient availability, temperature, pH, oxygen levels, and quorum sensing (cell-density dependent signaling). frontiersin.orgnih.govyoutube.comelifesciences.orgmaxapress.comnih.govmdpi.com

For instance, the spontaneous oxidation step from dihydropyrazinone to pyrazinone is dependent on the presence of oxygen. nih.govacs.org Therefore, oxygen availability in the microbial environment would directly influence the final product formed from the dipeptide aldehyde precursor. The transcription of gut NRPS clusters has been observed under host colonization conditions, suggesting that factors related to the gut environment play a role in regulating their expression. nih.gov Further research is needed to elucidate the specific environmental cues and regulatory networks that govern this compound production in its microbial producers.

Table 1: Compounds and Enzymes Mentioned

| Name | PubChem CID (if applicable) | Role in this compound Biosynthesis (Proposed/General) |

| This compound | 129520970 | Final Product |

| Dipeptide Aldehyde | N/A | Biosynthetic Precursor |

| Phenylalanine | 614 | Potential Amino Acid Precursor |

| Leucine | 6106 | Potential Amino Acid Precursor |

| Isoleucine | 796 | Potential Amino Acid Precursor |

| Nonribosomal Peptide Synthetase (NRPS) | N/A | Enzyme synthesizing dipeptide precursor |

| Condensation (C) domain | N/A | NRPS domain forming peptide bond |

| Thiolation (T) domain | N/A | NRPS domain carrying activated amino acid |

| Adenylation (A) domain | N/A | NRPS domain activating amino acid |

| Reductase (R) domain | N/A | NRPS domain releasing dipeptide as aldehyde |

| Dihydropyrazinone | N/A | Biosynthetic Intermediate |

Chemical Synthesis and Analog Development of Pheleuin

Total Synthesis Methodologies for Pheleuin

Information regarding comprehensive laboratory total synthesis methodologies specifically for this compound is not extensively detailed in the provided sources. The natural synthesis pathway offers some understanding of the molecular assembly.

Early Synthetic Approaches to the this compound Scaffold

Based on the available information, early synthetic approaches to the this compound scaffold are not explicitly described. The natural synthesis provides a starting point for understanding how the core pyrazinone structure is formed. This compound is synthesized from a dipeptide aldehyde. targetmol.comtargetmol.comkrob.cn

Advanced and Stereoselective Syntheses of this compound

Detailed advanced or stereoselective synthetic routes for the laboratory production of this compound are not present in the provided search results. The synthesis of this compound from a dipeptide aldehyde suggests a pathway that could potentially involve stereochemical considerations depending on the nature of the precursor dipeptide, but specific methods controlling stereoselectivity in a laboratory setting are not described.

Design and Synthesis of this compound Analogs and Derivatives

Information concerning the specific design and synthesis of this compound analogs and derivatives is not available in the provided sources.

Chemoenzymatic and Biocatalytic Strategies for this compound and its Congeners

The natural synthesis of this compound in organisms like Staphylococcus aureus appears to be initiated by a conserved nonribosomal process. targetmol.com This indicates that enzymatic machinery is involved in its biosynthesis from a dipeptide aldehyde precursor. targetmol.comtargetmol.comkrob.cn While this highlights a natural biocatalytic route, detailed laboratory chemoenzymatic or biocatalytic strategies for the synthesis of this compound or related congeners are not described in the provided information.

Molecular Mechanisms of Action of Pheleuin

Identification and Characterization of Pheleuin's Molecular Targets

The molecular targets of this compound include ion channels and receptor proteins biosynth.com, with evidence also pointing to calpain as a target targetmol.com. The interaction with these diverse protein classes suggests a potential for modulating various cellular processes.

This compound Binding and Modulation of Ion Channels

Ion channels are integral membrane proteins that facilitate the passage of specific ions across cell membranes, playing critical roles in cellular excitability, signaling, and homeostasis studysmarter.co.ukbiophysics.se. Their function can be modulated by various agents, impacting cellular processes like nerve impulse transmission and muscle contraction studysmarter.co.uknih.gov. This compound is described as a ligand that binds to ion channels biosynth.com. While the search results confirm this interaction, detailed research findings specifying the particular types of ion channels this compound binds to or the precise nature of its modulatory effects (e.g., activation or inhibition, voltage-gated or ligand-gated) were not extensively detailed in the provided snippets. Ion channel modulation can occur through various mechanisms, including direct binding of a ligand, post-translational modifications, or interactions with G-protein coupled receptors nih.govnih.gov.

This compound Interactions with Receptor Proteins

Receptor proteins are crucial components of cellular signaling, typically binding to specific ligands to trigger downstream cellular responses open.edu. These interactions are fundamental to processes like signal transduction, cell growth, and differentiation cusabio.com. This compound is reported to bind to receptor proteins biosynth.com. The interaction of ligands with receptor proteins often induces conformational changes that initiate signaling cascades open.edu. While the general concept of receptor-protein interaction is well-established cusabio.comfrontiersin.orgnih.gov, the specific receptor proteins that this compound interacts with and the functional consequences of these interactions were not elaborated upon in the provided search results.

Exploration of Other Putative Protein Targets for this compound

Beyond ion channels and receptor proteins, calpain has been identified as a target for this compound targetmol.com. Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes, including cell mobility, cell cycle progression, and apoptosis. The targeting of calpain by this compound suggests a potential role in modulating these protease-mediated events. Further research is needed to fully characterize the nature and implications of this compound's interaction with calpain and to explore other potential protein targets.

Modulation of Intracellular Signaling Pathways by this compound

Intracellular signaling pathways are complex networks of molecular interactions that transmit signals from the cell surface or within the cell to ultimately regulate cellular activities. Two prominent pathways frequently modulated by various compounds are the NF-κB and PI3K/Akt pathways.

Regulation of MAPK Signaling by this compound

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical cellular cascade involved in transmitting extracellular stimuli into intracellular responses, regulating processes such as cell proliferation, differentiation, stress response, and apoptosis. thermofisher.comrndsystems.comgenome.jpnih.gov There are several MAPK pathways, including ERK, JNK, and p38. thermofisher.comgenome.jpnih.gov While this compound is mentioned in the context of the MAP kinase signal transduction pathway by some sources tsbiochem.com, the specific mechanisms of how this compound regulates this pathway, such as which specific kinases (e.g., ERK, JNK, p38) are affected or the nature of this regulation (activation or inhibition), are not detailed in the search results.

Cellular Responses Elicited by this compound

The specific cellular responses directly elicited by this compound have not been extensively documented in the provided search results with detailed experimental data.

This compound's Modulation of Apoptosis Mechanisms

Apoptosis, or programmed cell death, is a fundamental biological process characterized by distinct morphological and biochemical changes, ultimately leading to the engulfment of cell remnants by phagocytes. youtube.com It is regulated by complex signaling networks, including caspase activation and mitochondrial pathways. nih.govnih.gov this compound is mentioned in association with apoptosis targetmol.com, but the specific mechanisms by which it modulates apoptotic pathways, such as its effects on caspases, mitochondrial membrane potential, or the release of pro-apoptotic factors, are not described in the search results.

Undefined Antiviral Associations of this compound at the Cellular Level

Research into the molecular mechanisms of action of chemical compounds often involves elucidating their interactions with biological targets and pathways within cells. This compound is a chemical compound with the molecular formula C15H18N2O. nih.gov It is also known by several synonyms, including SCHEMBL21707859, UGA19523, AKOS040755484, 6-Benzyl-3-isobutylpyrazin-2(1H)-one, HY-114852, and CS-0064477. nih.gov Its computed properties include a molecular weight of 242.32 g/mol . nih.gov

While the broader field of antiviral research explores various cellular mechanisms by which compounds can inhibit viral replication or modulate host antiviral responses, specific detailed research findings and data tables explicitly defining or describing the antiviral associations of this compound at the cellular level, particularly those considered "undefined," were not available in the consulted literature. leibniz-liv.defrontiersin.orgnih.govnih.govfrontiersin.orgcaltech.educharite.demdpi.comembopress.orgnih.gov A comprehensive understanding of any potential antiviral mechanisms of this compound would necessitate dedicated cellular and molecular studies to identify its specific targets, pathways influenced, and effects on viral life cycles within host cells. The current information primarily provides the chemical identity and basic properties of this compound. nih.gov

Pre Clinical Pharmacological Investigations of Pheleuin

In Vitro Pharmacological Profiling of Pheleuin

In vitro pharmacology encompasses studies conducted outside of living organisms, typically using cell cultures, isolated enzymes, or biochemical assays, to assess the biological effects of compounds. biomedres.usnih.govsci-hub.se These studies are essential for early drug discovery, allowing for the screening of molecules and the generation of data on their potency and mechanism of action in controlled environments. profil.comnih.gov

Cellular Assays for this compound Target Engagement and Pathway Activation

Cellular assays are widely used to investigate how a compound interacts with its molecular target within the complex environment of a living cell and to understand the downstream biological effects. conceptlifesciences.comprofil.comcatapult.org.uknih.gov These assays can reveal the ability of a therapeutic candidate to engage with its target and modulate specific cellular pathways. conceptlifesciences.comcatapult.org.uk this compound has been described as a ligand that binds to ion channels and receptor proteins and is used in cell biology research. creative-biolabs.comnih.gov While this indicates its application in cellular studies, detailed research findings specifically describing the cellular assays conducted with this compound, its precise target engagement, and the resulting pathway activation data were not available in the consulted literature.

Enzyme Inhibition and Activation Studies of this compound

Enzyme studies are fundamental in pharmacology to determine if a compound can modulate the activity of specific enzymes, either by inhibiting or activating them. These studies often involve measuring enzyme reaction rates in the presence and absence of the compound and determining kinetic parameters such as IC₅₀ (half maximal inhibitory concentration) or EC₅₀ (half maximal effective concentration), and Kᵢ (inhibition constant) or Kₐ (activation constant) to characterize the potency and mechanism of interaction. biomedres.uskhanacademy.orgresearchgate.netsigmaaldrich.com Despite the general importance of enzyme studies in pre-clinical profiling, specific data detailing the enzyme inhibition or activation profile of this compound was not found in the reviewed literature.

High-Throughput Screening Applications for this compound and its Analogs

High-throughput screening (HTS) is an automated process that allows for the rapid testing of large libraries of chemical compounds against a specific biological target or pathway. sailife.comnih.govgenedata.com HTS is crucial for identifying initial "hits" or "leads" in the drug discovery process. nih.gov this compound has been mentioned in contexts related to biochemical assays and high-throughput screening. researchgate.netpistoiaalliance.org However, detailed information regarding specific HTS applications where this compound or its structural analogs were screened, including the targets, assay types, and screening results, was not available in the consulted literature.

In Vivo Studies Utilizing Non-Human Model Systems

In vivo studies involve testing compounds in living organisms, typically animal models, to evaluate their pharmacological effects in a complex biological system. profil.comsailife.comppd.comnih.gov These studies are essential for assessing efficacy in disease models and characterizing the compound's behavior within the body. mdpi.comtaconic.com

Efficacy Evaluation of this compound in Pre-clinical Disease Models (e.g., infectious, inflammatory)

Pre-clinical efficacy studies in animal models are designed to determine if a compound can produce a desired therapeutic effect in the context of a simulated disease state. nih.govmdpi.comtaconic.com These models aim to mimic human diseases, such as infectious or inflammatory conditions, to provide insights into the potential clinical utility of a compound. mdpi.com While the general importance of evaluating efficacy in relevant animal models is well-established, specific research findings detailing the efficacy of this compound in any pre-clinical disease models were not found in the consulted literature.

Mechanistic Studies of this compound in Whole Organism Contexts

Based on the conducted search, no specific pre-clinical pharmacological investigations focusing on the mechanistic studies of the chemical compound "this compound" in whole organism contexts were found within the available search results. Therefore, it is not possible to provide detailed, scientifically accurate content for this section, including specific research findings or data tables related to this compound's mechanisms of action in vivo.

Pre-clinical studies in whole organisms, typically animal models, are crucial for understanding how a compound exerts its biological effects, including its mechanism of action, beyond in vitro observations. These studies aim to bridge the gap between cellular or biochemical activity and the complex physiological environment of a living system. profil.comdergipark.org.trppd.com Mechanistic studies in this context often involve investigating the compound's interaction with specific biological targets, the downstream signaling pathways affected, and the resulting physiological changes at the organ or system level. msdvetmanual.comnih.gov Techniques can range from analyzing biomarkers and cellular responses in tissues to observing behavioral or functional outcomes in disease models. jyoungpharm.orgfrontiersin.org

However, without specific research data on this compound in these types of whole organism studies, a detailed discussion of its in vivo mechanisms cannot be provided.

Structure Activity Relationship Sar Studies of Pheleuin and Its Analogs

Correlation of Pheleuin's Structural Features with Specific Biological Activities

Detailed studies correlating the specific structural features of this compound with its biological activities are not yet available in the public domain. The foundational research in this area has primarily focused on the discovery of a family of pyrazinones and their precursors, which act as protease inhibitors.

A systematic analysis, which would typically involve modifying this compound's core structure—such as the isobutyl group at the 3-position or the benzyl (B1604629) group at the 6-position—and observing the resulting changes in biological activity, has not been published. Such studies are crucial for identifying the key pharmacophoric elements responsible for its activity and selectivity. Without this data, a definitive correlation between this compound's structure and its specific biological targets and potency cannot be established.

Rational Design and Synthesis of this compound Derivatives for Enhanced Activity or Selectivity

The rational design and synthesis of this compound derivatives with the aim of enhancing biological activity or selectivity is a logical next step following its discovery, but published research on this topic is currently unavailable. The process of rational drug design involves using the knowledge of a compound's structure and biological activity to create new, improved analogs.

This would entail, for example, the synthesis of this compound derivatives with different substituents on the phenyl ring or alterations to the alkyl side chain to explore their impact on protease inhibition or other potential biological activities. The absence of such studies in the current literature indicates that this specific area of medicinal chemistry concerning this compound is yet to be extensively explored.

Computational Approaches in this compound SAR Analysis (e.g., Molecular Docking, QSAR)

Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for elucidating the SAR of a compound and guiding the design of new derivatives. However, there are no specific computational studies on this compound reported in the available scientific literature.

Molecular docking studies would be instrumental in predicting how this compound binds to its target proteases at a molecular level, providing insights into the key interactions that drive its inhibitory activity. QSAR studies would involve building mathematical models that correlate the structural properties of a series of this compound analogs with their biological activities, which could then be used to predict the activity of novel, unsynthesized derivatives. The lack of such computational analyses for this compound underscores the early stage of research into this compound.

Analytical Methodologies for Pheleuin Quantification and Characterization

Chromatographic Techniques for Pheleuin Analysis in Biological and Environmental Matrices (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for separating this compound from complex biological and environmental matrices before detection and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly utilized methods.

HPLC is particularly suitable for the analysis of non-volatile or thermally labile compounds like this compound without the need for derivatization. chromatographyonline.com It is widely used for separations and purifications in various fields, including pharmaceuticals and environmental analysis. ijstr.org The separation is achieved based on the differential interaction of the analyte with the stationary phase and the mobile phase. ijstr.org HPLC coupled with various detectors, such as UV absorption or mass spectrometry, allows for both the separation and quantification of target compounds in complex samples. chromatographyonline.comnih.gov For instance, HPLC-UV has been applied for the determination of other organic compounds in water samples. chromatographyonline.com

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. ijstr.org GC is effective for separating volatile and semi-volatile compounds. ijstr.org GC-MS is frequently used to analyze complex organic and biochemical mixtures. ijstr.org While GC can separate compounds, MS provides detailed structural information for identification and quantification. ijstr.org GC-MS has been used for the qualitative and quantitative determination of various compounds in biological fluids like blood, urine, and gastric content, often involving sample preparation steps such as deproteinization, liquid-liquid extraction, and derivatization. researchgate.net The use of GC-MS offers advantages in terms of lower waste generation compared to HPLC and LC-MS, and can provide high accuracy due to reduced matrix effects. bibliotekanauki.pl

The application of these techniques to biological matrices (e.g., blood, urine, serum, plasma) presents challenges due to the complexity of the matrix composition, which can interfere with analyte detection and quantification (matrix effects). mdpi.comchromatographyonline.com Sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often necessary to isolate and concentrate this compound from the matrix and reduce these effects before chromatographic analysis. nih.govmdpi.com Environmental matrices such as water, soil, and sediment also require appropriate sample preparation methods, often involving extraction techniques like SPE, to analyze compounds present at trace levels. nih.govmdpi.com

Spectroscopic Methods for this compound Detection and Structural Elucidation (e.g., Mass Spectrometry, NMR)

Spectroscopic methods provide crucial information for the detection and structural characterization of this compound. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques in this regard.

Mass spectrometry is a central technique for analyzing the molecular structures of compounds and is highly sensitive, requiring only small amounts of sample. currenta.denih.govfiveable.me It works by converting molecules into ions and measuring their mass-to-charge ratio. nih.govfiveable.me High-resolution MS can accurately determine the molecular weight of intact ions, allowing for the assignment of a molecular formula. currenta.denih.govfiveable.me Tandem MS (MS/MS) involves fragmenting the ions and analyzing the resulting product ions, which provides detailed structural information. nih.govfiveable.memdpi.com This fragmentation pattern can be used to piece together the molecular structure. fiveable.me Different ionization techniques, such as Electrospray Ionization (ESI), are used depending on the properties of the analyte. currenta.desemanticscholar.org MS can be coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS) to analyze complex mixtures, allowing for the separation and subsequent structural analysis of individual components. currenta.denih.gov LC-MS, particularly LC-MS/MS, is widely used for the identification and quantification of various compounds in complex matrices due to its sensitivity and specificity. nih.goveuropeanpharmaceuticalreview.com

NMR spectroscopy is a definitive method for analyzing the atomic structure and composition of organic molecules. measurlabs.com It utilizes the magnetic properties of certain atomic nuclei to provide detailed information about the molecular structure, including the types and connectivity of atoms and their chemical environment. libretexts.org Different NMR experiments, such as ¹H NMR and ¹³C NMR, provide complementary structural information. measurlabs.comnih.gov ²D NMR techniques like COSY can provide evidence for the connectivity of protons within a molecule. chalmers.se NMR is a powerful tool for conformational analysis and can be used to determine the relative populations of different conformers. nih.gov While NMR provides detailed structural insights, its sensitivity is generally lower than that of mass spectrometry, and it typically requires larger sample quantities. currenta.de However, recent advances in NMR technology have improved sensitivity and resolution. chalmers.se

Development and Validation of Bioanalytical Assays for this compound Measurement

The development and validation of bioanalytical assays are critical for the reliable and accurate quantification of this compound in biological matrices for various study purposes. europa.eunih.goviajps.comhumanjournals.com A bioanalytical method is defined as a set of procedures used to measure analyte concentrations in biological samples. europa.eu

Method development involves defining the design, operating conditions, limitations, and suitability of the method for its intended purpose. europa.eu This process is informed by the physicochemical properties of the analyte, such as protein binding and metabolism. nebiolab.com Sample collection and preparation are crucial initial steps in bioanalytical method development, with common matrices including blood, urine, and plasma. iajps.com

Method validation is a formal process that provides documented evidence that the analytical method is suitable for its intended use and yields reliable results. europa.eunih.govhumanjournals.comresearchgate.net Validation is essential to ensure the acceptability of assay performance and the reliability of analytical results, particularly for studies subject to regulatory guidelines like Good Laboratory Practice (GLP) or Good Clinical Practice (GCP). europa.eu Key validation parameters for quantitative bioanalytical methods typically include:

Selectivity and Specificity: Demonstrating that the method can unequivocally measure the analyte in the presence of other components in the matrix, such as endogenous substances, metabolites, or co-administered compounds. europa.eunih.govresearchgate.net

Sensitivity: Determining the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision (Lower Limit of Quantification - LLOQ). europa.eunih.gov

Accuracy: Assessing the closeness of the measured value to the true value. europa.eunih.govhumanjournals.com

Precision: Evaluating the agreement among individual measurements when the method is applied repeatedly to a homogeneous sample (repeatability and intermediate precision). nih.govhumanjournals.com

Linearity and Range: Establishing the relationship between the analyte concentration and the instrument response over a defined range. nih.govhumanjournals.com

Recovery: Determining the efficiency of the sample preparation method in extracting the analyte from the matrix. nih.gov

Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions. europa.eunih.gov

A full validation is generally required when establishing a bioanalytical method for the first time or when implementing a method from the literature. europa.euhumanjournals.com The validation process involves conducting specific laboratory experiments to assess these parameters and documenting the results. humanjournals.comresearchgate.net The reliability of analytical findings is paramount, especially in contexts like clinical and forensic toxicology. nih.gov

Ecological and Microbiological Role of Pheleuin

Pheleuin as a Metabolite within Diverse Microbiota Compositions

This compound is a tangible manifestation of the metabolic capabilities of the gut microbiome. Its production is not ubiquitous among all gut bacteria but is linked to specific biosynthetic gene clusters found within the genomes of certain microbial residents. Research has identified that bacteria possessing particular nonribosomal peptide synthetase (NRPS) gene clusters are responsible for the synthesis of this compound.

The presence and abundance of this compound in the gut are, therefore, directly correlated with the composition of an individual's microbiota. A higher prevalence of this compound-producing bacteria will naturally lead to elevated levels of this metabolite in the gut lumen. The diversity of the microbiota plays a crucial role, as a more varied ecosystem is more likely to harbor the specific bacterial strains equipped with the genetic machinery for this compound synthesis.

Table 1: this compound Production and Associated Microbiota

| Factor | Description | Implication for this compound Levels |

| Microbiota Composition | The specific species of bacteria present in the gut. | Presence of bacteria with NRPS gene clusters for this compound synthesis is essential. |

| Microbial Diversity | The variety of different bacterial species in the gut. | Higher diversity increases the probability of harboring this compound-producing strains. |

| Dietary Intake | Nutrients available to the gut microbiota. | Can influence the growth and metabolic activity of this compound-producing bacteria. |

| Host Genetics | Genetic factors of the host. | May indirectly shape the microbial environment, favoring or inhibiting this compound producers. |

This table is interactive. Click on the headers to learn more.

Influence of this compound on Microbial Ecosystems and Community Dynamics

The role of this compound extends beyond its mere presence as a metabolite; it actively shapes the microbial ecosystem. By inhibiting host proteases, this compound can modulate the availability of peptides and amino acids in the gut environment. This alteration of the nutrient landscape can, in turn, influence the growth and proliferation of different microbial populations.

Complex Host-Microbiota-Pheleuin Interactions and Their Biological Implications

The interaction between the host, the microbiota, and this compound is a prime example of the complex co-evolutionary relationship that exists within the gut. The microbiota produces this compound, which in turn acts upon the host by inhibiting its proteases. This interaction has significant biological implications.

Host proteases are involved in a myriad of physiological processes, including digestion, immune responses, and tissue remodeling. By inhibiting these enzymes, this compound can influence these host functions. For example, the inhibition of digestive proteases could alter nutrient absorption and have downstream effects on host metabolism. Furthermore, the modulation of proteases involved in the immune system could impact inflammatory responses at the gut mucosal surface.

The research by Guo et al. (2017) demonstrated that microbiota-derived metabolites like this compound can indeed inhibit host proteases, highlighting a direct chemical communication pathway between the microbiome and host cellular machinery. This discovery opens up new avenues for understanding how the gut microbiota contributes to health and disease, with this compound serving as a key molecular player in this complex interplay.

Table 2: Investigated Host-Microbiota-Pheleuin Interactions

| Interacting Components | Mechanism of Interaction | Potential Biological Implication | Research Finding Reference |

| Microbiota & this compound | Production of this compound by specific gut bacteria via NRPS pathways. | Contribution to the chemical milieu of the gut environment. | Guo, C. -J., et al. (2017). Cell, 168(3), 517-526. |

| This compound & Host | Inhibition of host proteases by this compound. | Modulation of host digestion, immunity, and other physiological processes. | Guo, C. -J., et al. (2017). Cell, 168(3), 517-526. |

| Host & Microbiota (mediated by this compound) | Altered host protease activity influences the gut environment. | Shifts in microbial community composition and dynamics. | Inferred from the known functions of protease inhibitors in ecological systems. |

This table is interactive. Click on the headers to explore the relationships.

Future Directions and Emerging Research Avenues for Pheleuin

Elucidation of Undefined Biological Roles and Novel Mechanisms

Pheleuin is a product of nonribosomal peptide synthetase (NRPS) gene clusters found in gut bacteria. researchgate.netfrontiersin.org Its discovery stemmed from research identifying reactive metabolites from the gut microbiota that have the ability to inhibit host proteases. researchgate.netfrontiersin.org The active form of this compound is believed to be a peptide aldehyde, which demonstrates potent inhibitory activity against a specific subset of host proteases known as cathepsins. researchgate.netfrontiersin.org

The inhibition of cathepsins represents a significant known biological function of this compound. Cathepsins are a diverse group of proteases involved in a wide array of physiological processes, including immune responses and antigen presentation. frontiersin.org By inhibiting these enzymes, this compound, as a di-peptide aldehyde, has the potential to act as an immunosuppressor by blocking antigen processing. frontiersin.org This interaction highlights a potential mechanism by which the gut microbiota can modulate the host's immune system.

Future research should aim to comprehensively delineate the full spectrum of this compound's biological targets and activities. A crucial area of investigation will be to identify the specific cathepsins that this compound interacts with and to quantify the potency of this inhibition. Detailed enzymatic assays are required to determine key kinetic parameters, such as the half-maximal inhibitory concentration (IC50) values, for each targeted cathepsin.

The following table summarizes the known and potential biological roles of this compound that warrant further investigation:

| Biological Role | Known/Potential Mechanisms | Research Focus |

| Protease Inhibition | Potent inhibition of a subset of host cathepsins by its peptide aldehyde form. researchgate.net | - Identification of the full range of targeted cathepsins.- Determination of IC50 values for each cathepsin.- Understanding the structural basis of inhibitor-enzyme interaction. |

| Immunomodulation | Potential immunosuppressive activity by blocking antigen processing. frontiersin.org | - Investigating the impact of this compound on immune cell function (e.g., T-cells, dendritic cells).- Exploring its role in inflammatory signaling pathways. |

| Microbiota-Host Crosstalk | Acting as a chemical messenger between the gut microbiota and the host. | - Elucidating the signaling pathways activated or inhibited by this compound in host cells.- Investigating its influence on gut barrier function and integrity. |

Development of Advanced this compound-Based Research Probes and Tools

To unravel the intricate biological functions of this compound, the development of specialized research probes and tools is paramount. These tools would enable researchers to track the molecule's localization, identify its binding partners, and dissect its mechanisms of action in complex biological systems.

One promising avenue is the synthesis of this compound derivatives that can be used as chemical probes. These derivatives could incorporate various tags, such as fluorescent molecules or biotin (B1667282), to facilitate their detection and isolation. For instance, fluorescently labeled this compound could be used in cellular imaging studies to visualize its uptake and subcellular distribution. Biotinylated this compound could be employed in pull-down assays to identify its protein binding partners within the host.

Furthermore, the creation of photoaffinity labeling probes based on the this compound scaffold could provide a powerful method for covalently tagging its biological targets. nih.gov This technique involves a photoreactive group that, upon activation with light, forms a covalent bond with nearby molecules, allowing for the precise identification of direct interaction partners.

The table below outlines potential this compound-based research probes and their applications:

| Research Probe | Description | Potential Applications |

| Fluorescently Labeled this compound | This compound conjugated to a fluorescent dye. | - Visualizing cellular uptake and subcellular localization via microscopy.- Quantifying binding to target proteins in vitro. |

| Biotinylated this compound | This compound linked to a biotin molecule. | - Identifying protein binding partners through affinity purification and mass spectrometry.- Developing enzyme-linked immunosorbent assays (ELISAs) to detect this compound. |

| Photoaffinity Probes | This compound derivatives with a photoreactive group. nih.gov | - Covalently labeling and identifying direct biological targets in complex proteomes. nih.gov |

| Click Chemistry Handles | This compound modified with bioorthogonal functional groups. | - In vivo labeling and tracking of this compound and its interactions in living organisms. |

Exploration of this compound's Potential for Novel Therapeutic Strategies in Pre-clinical Research

The ability of this compound to inhibit host cathepsins suggests its potential as a therapeutic agent, particularly in the context of inflammatory diseases where these proteases are often dysregulated. frontiersin.org A significant area for preclinical investigation is inflammatory bowel disease (IBD), a condition characterized by chronic inflammation of the gastrointestinal tract.

Given that this compound is a natural product of the gut microbiota and acts on host proteases involved in inflammation, it represents a compelling candidate for the development of novel IBD therapies. Preclinical studies in animal models of IBD would be essential to evaluate the therapeutic efficacy of this compound. These studies would involve administering this compound to animal models of colitis and assessing its impact on disease severity, intestinal inflammation, and gut barrier function.

Moreover, understanding how this compound modulates the gut microbiota itself is another critical research direction. It is possible that this compound not only affects the host but also influences the composition and function of the microbial community. Investigating these interactions could reveal opportunities for synbiotic approaches, combining this compound with specific probiotic strains to enhance its therapeutic effects.

The following table details potential preclinical research strategies for exploring this compound's therapeutic potential:

| Therapeutic Strategy | Preclinical Model/Approach | Key Endpoints |

| Inflammatory Bowel Disease (IBD) | - Chemically induced colitis models (e.g., DSS, TNBS).- Genetically engineered mouse models of IBD. | - Disease Activity Index (DAI).- Histological scoring of colon tissue.- Measurement of pro-inflammatory cytokine levels.- Assessment of gut barrier integrity. |

| Modulation of Gut Microbiota | - In vitro fermentation studies with human fecal samples.- Germ-free mouse colonization studies. | - Analysis of changes in microbial community composition (16S rRNA sequencing).- Metabolomic profiling of microbial products. |

| Autoimmune Disorders | - Animal models of rheumatoid arthritis or multiple sclerosis. | - Clinical scoring of disease severity.- Measurement of autoantibodies and inflammatory markers. |

Q & A

Basic Research Questions

Q. What standardized protocols exist for characterizing Pheleuin’s physicochemical properties in experimental settings?

- Methodological Answer: Prioritize spectroscopic techniques (e.g., NMR, HPLC-MS) and crystallography for structural validation. Use established protocols from journals like the Beilstein Journal of Organic Chemistry for reproducibility, including purity thresholds (>95%) and solvent specifications .

- Example Table:

| Technique | Purpose | Detection Limit | Reference Standard |

|---|---|---|---|

| HPLC-MS | Purity | 0.1% impurity | USP guidelines |

| XRD | Crystal structure | 1 Å resolution | Cambridge Structural Database |

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer: Apply multivariate statistical models (e.g., ANOVA with post-hoc tests) to assess variability in experimental conditions (e.g., cell lines, dosage ranges). Cross-reference raw data availability in supplementary materials to validate claims .

Q. What ethical considerations apply to in vivo studies involving this compound?

- Methodological Answer: Follow PICOT framework: Define P opulation (species/strain), I ntervention (dosage), C omparison (controls), O utcome (toxicity endpoints), and T imeframe. Adhere to institutional animal care protocols and declare conflicts of interest .

Advanced Research Questions

Q. How can computational models improve predictions of this compound’s structure-activity relationships (SAR)?

- Methodological Answer: Combine molecular dynamics simulations with QSAR modeling. Validate against experimental IC50 values from peer-reviewed databases (e.g., ChEMBL). Disclose force field parameters and software versions for reproducibility .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for high-throughput screening?

- Methodological Answer: Implement quality-by-design (QbD) principles: Optimize reaction parameters (temperature, catalysts) via DoE (Design of Experiments). Use LC-MS tracking for intermediate stability and include batch metadata in publications .

Q. How to validate this compound’s mechanism of action when conflicting pathway data exists?

- Methodological Answer: Employ orthogonal assays (e.g., CRISPR knockouts, isotopic labeling) to confirm target engagement. Use systematic review tools (PRISMA) to analyze bias in prior studies and address gaps via sensitivity analysis .

Q. Which frameworks best support interdisciplinary this compound research (e.g., pharmacology + materials science)?

- Methodological Answer: Apply FINER criteria: Ensure F easibility (resource access), I nterest (cross-disciplinary relevance), N ovelty (patent landscape review), E thical compliance, and R igor (peer-reviewed collaboration agreements) .

Data & Reproducibility

Q. What metadata standards are critical for sharing this compound-related datasets?

- Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include synthesis routes (SMILES notation), assay conditions (IC50, EC50), and instrument calibration logs. Use repositories like Zenodo with CC-BY licenses .

Q. How to address reproducibility failures in this compound’s catalytic performance studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.